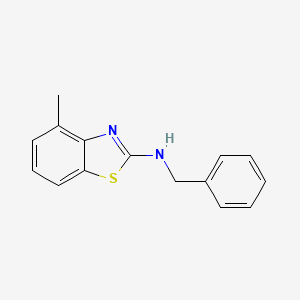

N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-6-5-9-13-14(11)17-15(18-13)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSYVADBDWLFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of N Benzyl 4 Methyl 1,3 Benzothiazol 2 Amine and Representative Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum reveals distinct signals for each type of proton.

Aromatic Protons: The protons on the benzothiazole (B30560) and benzyl (B1604629) rings typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (singlet, doublet, triplet) depend on the substitution and the coupling between adjacent protons.

Methylene (B1212753) Protons (-CH₂-): The two protons of the benzyl methylene group (Ar-CH₂-N) are expected to appear as a doublet around δ 4.5 ppm, coupled to the adjacent N-H proton.

Amine Proton (-NH-): The secondary amine proton signal is often a triplet (due to coupling with the CH₂ group) and can be found in a broad region, typically around δ 8.3 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature.

Methyl Protons (-CH₃): The methyl group protons on the benzothiazole ring would appear as a sharp singlet in the upfield region (δ 2.2-2.4 ppm).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms.

Aromatic and Heteroaromatic Carbons: The carbons of the benzene (B151609) and benzothiazole rings resonate in the δ 118-151 ppm range. The C-2 carbon of the benzothiazole ring, bonded to two nitrogen atoms, is highly deshielded and appears significantly downfield (around δ 166 ppm).

Methylene Carbon (-CH₂-): The carbon of the benzyl methylene group typically appears around δ 47 ppm.

Methyl Carbon (-CH₃): The methyl group carbon gives a signal in the upfield region, around δ 21 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for a 6-Methyl-N-(benzyl)-1,3-benzothiazol-2-amine Derivative Data for 6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine in DMSO-d6.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -NH- | 8.34 (t) | - |

| Benzothiazole Aromatic-H | 7.03-7.48 (m) | 118.20, 121.34, 127.00, 130.50, 130.94, 150.81 |

| Benzyl Aromatic-H | 7.17-7.27 (m) | 127.86, 129.37, 136.42, 136.55 |

| Ar-CH₂-N | 4.51 (d) | 47.45 |

| Benzothiazole-CH₃ | 2.40 (s) | 21.22 |

| Benzyl-CH₃ | 2.20 (s) | 21.15 |

| C=N (Benzothiazole C2) | - | 165.97 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For N-benzyl-4-methyl-1,3-benzothiazol-2-amine, a COSY spectrum would display cross-peaks connecting coupled protons. Key expected correlations include:

A cross-peak between the -NH- proton and the methylene (-CH₂-) protons, confirming their adjacency.

Cross-peaks between adjacent aromatic protons on the benzothiazole ring (e.g., H-5 with H-6, and H-6 with H-7).

Cross-peaks between the ortho, meta, and para protons of the benzyl group.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments map correlations between protons and the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the ¹H and ¹³C assignments. For instance, the methylene proton signal at ~δ 4.5 ppm would correlate with the methylene carbon signal at ~δ 47 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 2: Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150-3450 | N-H Stretch | Secondary Amine (-NH-) |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (-CH₃, -CH₂-) |

| 1600-1640 | C=N Stretch | Thiazole (B1198619) ring |

| 1450-1580 | C=C Stretch | Aromatic Rings |

| 650-700 | C-S Stretch | Thiazole ring |

The presence of a sharp to medium band around 3200-3400 cm⁻¹ would confirm the N-H group. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The characteristic C=N stretching of the benzothiazole ring is typically observed in the 1600-1640 cm⁻¹ region. japsonline.comrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₅H₁₄N₂S, giving it a monoisotopic mass of 254.09 Da.

In electron impact (EI) mass spectrometry, the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that helps confirm the structure.

Molecular Ion Peak (M⁺): A peak at m/z 254 corresponding to the intact molecular ion is expected. As it contains two nitrogen atoms (an even number), the molecular weight is even, consistent with the nitrogen rule. libretexts.org

Base Peak: For N-benzyl amines, the most common fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage). libretexts.orgmiamioh.edu This results in the formation of a stable benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion ([C₇H₇]⁺). This fragment gives a very intense signal (often the base peak) at m/z 91 . nih.gov

Other Fragments: Another significant fragmentation would involve the loss of the benzyl group (C₇H₇•, 91 Da), leading to a fragment ion at m/z 163, corresponding to the [4-methyl-1,3-benzothiazol-2-amine]⁺ cation. Further fragmentation of the benzothiazole ring can also occur.

X-ray Crystallography Studies of Benzothiazole Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, numerous studies on related benzothiazole derivatives provide insight into their solid-state conformations. mdpi.comnih.govscirp.org

The analysis of diffraction data allows for the determination of the unit cell parameters and the crystal's space group, which describes the symmetry of the crystal lattice. Benzothiazole derivatives have been found to crystallize in various systems, with the monoclinic and triclinic systems being common. The specific arrangement is influenced by the substitution pattern and the resulting intermolecular forces, such as hydrogen bonding and π-π stacking. mdpi.com

Table 3: Crystallographic Data for Representative Benzothiazole Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide | Monoclinic | P2₁/c | mdpi.com |

| N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide | Tetragonal | P-42₁c | mdpi.com |

| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate | Triclinic | P-1 | st-andrews.ac.uk |

| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | Monoclinic | P2₁/c | nih.gov |

In these structures, the benzothiazole ring system is typically planar. Intermolecular hydrogen bonds, often involving the amine or amide protons and nitrogen or oxygen atoms on adjacent molecules, play a crucial role in stabilizing the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive analysis of bond lengths, bond angles, and dihedral angles for this compound requires crystallographic data, which is currently unavailable. Theoretical calculations could provide estimates for these parameters, but experimental values from a resolved crystal structure are necessary for a precise and validated description.

Investigation of Intramolecular Hydrogen Bonding Interactions

The potential for intramolecular hydrogen bonding in this compound, for instance between the amine proton and the nitrogen atom of the thiazole ring, can be postulated. However, confirmation and geometric characterization of such interactions (including bond distances and angles) depend on experimental structural data.

Examination of Intermolecular Interactions (e.g., C-H···N, C-H···S, C-H···π, π-π Stacking)

In the solid state, molecules of this compound would be expected to exhibit a variety of intermolecular interactions that dictate the crystal packing. These could include C-H···N, C-H···S, and C-H···π hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.gov The specifics of these interactions, including their geometries and relative contributions to the stability of the crystal lattice, remain undetermined in the absence of a crystal structure. For related benzothiazole structures, such interactions are crucial in forming supramolecular assemblies. nih.govnih.gov

Conformational Analysis in the Solid State

The solid-state conformation of this compound, particularly the torsion angles describing the orientation of the benzyl group relative to the benzothiazole core, is unknown. Crystal packing forces play a significant role in determining the preferred conformation in the solid state, which may differ from the lowest energy conformation in the gas phase or in solution. Analysis of related structures often reveals a non-coplanar arrangement between aromatic systems within the molecule. nih.govresearchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations of N Benzyl 4 Methyl 1,3 Benzothiazol 2 Amine

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

The initial step in DFT calculations involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles. The optimized structure would likely show a non-planar conformation due to the benzyl (B1604629) group attached to the exocyclic nitrogen, which can rotate. The benzothiazole (B30560) ring system itself is nearly planar. Key structural parameters that would be determined include the C-S, C-N, and C=N bond lengths within the benzothiazole ring, as well as the geometry around the exocyclic amine nitrogen.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value (Å/°) |

|---|---|

| C-S (thiazole) | ~1.75 Å |

| C=N (thiazole) | ~1.30 Å |

| C-N (exocyclic) | ~1.38 Å |

Note: These are estimated values based on similar structures and would be precisely determined by DFT calculations.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system and the exocyclic nitrogen atom, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic rings. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | Negative value | Electron-donating ability |

| ELUMO | Negative value (less than HOMO) | Electron-accepting ability |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or deficient in electrons. In the MESP of this compound, the negative potential (typically colored red or yellow) would be concentrated around the electronegative nitrogen and sulfur atoms of the benzothiazole ring, indicating these are the sites for nucleophilic attack. The hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential (colored blue), making them susceptible to electrophilic attack.

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of the reactivity of a molecule. These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S = 1 / η): The reciprocal of hardness. Soft molecules are more reactive.

Electrophilicity Index (ω = μ² / 2η, where μ is the electronic chemical potential): A measure of the ability of a molecule to accept electrons.

Table 3: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Nature |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Moderate |

| Electron Affinity (A) | -ELUMO | Low to Moderate |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderately Hard |

| Chemical Softness (S) | 1/η | Moderately Soft |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand the interaction between a ligand and its target protein. For this compound, molecular docking simulations would be performed against various biological targets to explore its potential therapeutic applications.

The simulation would involve docking the optimized 3D structure of the compound into the active site of a target protein. The results would be analyzed based on the binding energy (or docking score) and the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). A lower binding energy indicates a more stable complex and a higher binding affinity. Such studies could predict whether this compound could act as an inhibitor for enzymes implicated in various diseases. For instance, benzothiazole derivatives have been docked against targets like protein kinases and enzymes involved in microbial growth.

Table 4: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

|---|---|---|---|

| Example Kinase | < -7.0 | Amino acids in the active site | Potential Kinase Inhibitor |

Note: This table is illustrative. Actual results would depend on the specific protein target chosen for the docking study.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the 2-aminobenzothiazole (B30445) scaffold, a common structural motif in kinase inhibitors, docking studies consistently predict binding within the ATP-binding pocket of various protein kinases. biointerfaceresearch.comnih.gov These studies reveal that the benzothiazole core acts as a scaffold, positioning key functional groups to interact with specific amino acid residues in the active site.

The binding mode for benzothiazole derivatives typically involves a network of hydrogen bonds and hydrophobic interactions. nih.gov The nitrogen atoms within the benzothiazole ring and the exocyclic amine can act as hydrogen bond acceptors and donors, often forming critical interactions with the "hinge region" of the kinase, a flexible segment that connects the N- and C-lobes of the enzyme. biointerfaceresearch.com For instance, in studies of similar compounds targeting kinases like p56lck, EGFR, and PI3K, the 2-amino group is frequently observed forming hydrogen bonds with backbone atoms of hinge residues. biointerfaceresearch.comnih.govnih.gov The benzyl and methyl substituents on this compound would be predicted to occupy hydrophobic pockets within the active site, contributing to binding affinity through van der Waals and hydrophobic interactions. tcmsp-e.com

Molecular docking simulations for various 2-aminobenzothiazole analogs have identified common interaction patterns with key residues in different kinase active sites. mdpi.com

Table 1: Predicted Ligand-Protein Interactions for Benzothiazole Derivatives in Kinase Targets

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| p56lck | Met, Glu, Leu | Hydrogen Bonding (Hinge Region) |

| EGFR | Met793, Thr790, Asp855 | Hydrogen Bonding, Hydrophobic |

| PI3Kγ | Val882, Lys833, Asp964 | Hydrogen Bonding, Pi-Alkyl |

This table presents a summary of typical interactions observed for the 2-aminobenzothiazole scaffold with various protein kinases as identified in computational docking studies.

Assessment of Binding Affinities for Target Proteins or Receptors

Following the prediction of a binding mode, computational methods are used to estimate the binding affinity of the ligand for its target. This is often expressed as a docking score, which represents the Gibbs free energy of binding (ΔG) in kcal/mol. uomustansiriyah.edu.iq A more negative score typically indicates a stronger and more favorable binding interaction. These in silico predictions are invaluable for prioritizing compounds for synthesis and experimental testing. uomustansiriyah.edu.iq

For benzothiazole derivatives, docking studies have calculated binding affinities against a range of targets. For example, hybrid molecules of benzothiazole linked with hydroxamic acid showed calculated binding energies ranging from -6.322 to -9.46 kcal/mol against histone deacetylase 8 (HDAC8). uomustansiriyah.edu.iq In another study on benzothiazol-2-yl acetonitrile (B52724) derivatives targeting JNK-3, a good correlation was found between the calculated binding free energies and the experimentally determined inhibitory activities (IC50 values). nih.gov

Experimentally, the binding affinity is often determined as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Studies on antiproliferative 2-aminobenzothiazole hybrids targeting VEGFR-2 and BRAF kinases reported IC50 values ranging from nanomolar to micromolar concentrations. nih.gov For example, one of the most potent compounds exhibited an IC50 of 0.071 µM against BRAF and 0.194 µM against VEGFR-2. nih.gov

Table 2: Representative Binding Affinities of Benzothiazole Derivatives

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC50) |

|---|---|---|---|

| Benzothiazole-hydroxamate hybrids | HDAC8 | -8.117 to -9.460 | Not Reported |

| Benzothiazole-acetonitrile derivatives | JNK-3 | Correlated with IC50 | 0.003 to 1.34 µM |

| Benzothiazole-thiadiazole hybrids | VEGFR-2 | Not Reported | 0.194 µM |

This table showcases examples of predicted and experimental binding affinities for various classes of benzothiazole derivatives against different biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like benzothiazole derivatives, QSAR models can identify the key physicochemical properties that govern their potency, enabling the prediction of activity for novel, yet-to-be-synthesized analogs. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. nih.gov Studies on benzothiazole and benzimidazole (B57391) derivatives have successfully used QSAR to model activities ranging from anticancer to antimicrobial effects. nih.govnih.gov

Elucidation of Physicochemical Descriptors Affecting Biological Activity

The core of a QSAR study is the identification of molecular descriptors that significantly influence biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For benzothiazole derivatives, specific structural features have been shown to be critical for activity. tcmsp-e.com

In a 3D-QSAR study on benzothiazole inhibitors of PI3Kα, the following key factors were identified:

Steric and Hydrophobic Properties: The model indicated a strong preference for bulky and hydrophobic groups on one of the rings, suggesting the presence of a corresponding large hydrophobic pocket in the receptor's active site. tcmsp-e.com

Electronic Properties: The presence of electron-withdrawing groups at certain positions was found to be beneficial for potency. tcmsp-e.com

Hydrogen Bonding Capacity: A polar substituent, such as an amide or sulfonyl group, positioned between different rings of the inhibitor could enhance activity by forming hydrogen bonds with the protein target. tcmsp-e.com

Contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) visually represent these findings, showing regions where modifications to the molecular structure would likely increase or decrease activity. tcmsp-e.com

Table 3: Key Physicochemical Descriptors for Benzothiazole Activity

| Descriptor Type | Specific Descriptor Example | Influence on Biological Activity |

|---|---|---|

| Steric | Molar Refractivity, Bulkiness | Bulky, hydrophobic groups in specific regions often increase affinity by filling receptor pockets. |

| Electronic | Dipole Moment, Partial Charges | Electron-withdrawing groups can enhance interactions and potency. |

| Hydrophobic | LogP (Partition Coefficient) | Optimal hydrophobicity is crucial for both binding and pharmacokinetic properties. |

This table summarizes common physicochemical descriptors and their general impact on the biological activity of benzothiazole derivatives as determined by QSAR studies.

Predictive Modeling for Novel Analog Design

A well-validated QSAR model serves as a powerful predictive tool. researchgate.net Once a statistically robust relationship between structure and activity is established for a training set of compounds, the model can be used to predict the biological activity of new, untested analogs. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving significant time and resources. tcmsp-e.com

For benzothiazole derivatives, QSAR models have demonstrated high predictive power. nih.govtcmsp-e.com For example, 3D-QSAR models developed for PI3Kα inhibitors showed high predicted correlation coefficients (r²pred up to 0.83), indicating a strong ability to predict the activity of compounds in an external test set. tcmsp-e.com The insights gained from the model and its associated contour maps provide clear guidelines for rational drug design. A medicinal chemist can use this information to propose specific modifications to the this compound scaffold, such as adding bulky hydrophobic groups or electron-withdrawing substituents at positions predicted to enhance binding and activity. nih.govtcmsp-e.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. biointerfaceresearch.com MD simulations are used to assess the stability of the predicted binding pose, explore the conformational flexibility of the complex, and refine the understanding of the binding interactions. nih.govtcmsp-e.com For benzothiazole inhibitors, MD simulations have been used to confirm the stability of their complexes with targets like EGFR and PI3Kα. nih.govtcmsp-e.com

The simulation typically starts with the lowest energy pose obtained from docking. The complex is placed in a simulated aqueous environment, and the system's trajectory is calculated over a period, often nanoseconds. nih.gov Analysis of this trajectory provides insights into the stability and dynamic nature of the interaction. nih.gov

Conformational Flexibility of Ligand-Protein Complexes

MD simulations of benzothiazole derivatives bound to kinases have shown that the protein-ligand complex remains stable throughout the simulation period. nih.govtcmsp-e.com These studies indicate that while the ligand may exhibit some internal flexibility, its core interactions with the active site, particularly the crucial hydrogen bonds in the hinge region, are maintained. This dynamic stability reinforces the binding mode predicted by docking and increases confidence that the compound is a viable inhibitor. biointerfaceresearch.com The simulation can also reveal subtle conformational changes in the protein's active site induced by the binding of the ligand, providing a more complete picture of the molecular recognition process. nih.gov

Table 4: Applications and Findings of MD Simulations for Benzothiazole Complexes

| Analysis Metric | Purpose | Typical Findings |

|---|---|---|

| Root Mean Square Deviation (RMSD) | To assess the stability of the ligand and protein over time. | Low and stable RMSD values indicate a stable binding pose and complex. |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein. | Can show which residues in the active site move to accommodate the ligand. |

| Hydrogen Bond Analysis | To monitor the persistence of key hydrogen bonds. | Confirms that critical interactions predicted by docking are maintained over time. |

This table outlines the common analyses performed during MD simulations and the typical insights they provide for benzothiazole-protein complexes.

Solvent Effects on Molecular Interactions

Theoretical studies on benzothiazole derivatives have highlighted the significant influence of solvent environments on their molecular structure and electronic properties. scirp.orgscirp.org Computational models, particularly those employing Density Functional Theory (DFT), often investigate compounds in both the gaseous phase (vacuum) and in various solvents to simulate real-world conditions. scirp.orgscirp.org The choice of solvent can alter intermolecular interactions, molecular stability, and reactivity.

A key parameter affected by the solvent is the dipole moment. For instance, studies on 2-aminobenzothiazole derivatives show that the dipole moment tends to increase with the polarity of the solvent, such as when moving from a vacuum to an aqueous phase. scirp.orgscirp.org This increase signifies stronger solute-solvent interactions and enhanced polarization of the molecule. For this compound, it is anticipated that its dipole moment would be higher in polar solvents like water or DMSO compared to nonpolar environments. This increased polarity can influence its solubility and how it interacts with other molecules in a solution. scirp.orgscirp.org

Solvent polarity also impacts the energies of frontier molecular orbitals (HOMO and LUMO), which in turn affects the global reactivity descriptors of the molecule. Theoretical investigations on similar structures have shown that the energy gap between the HOMO and LUMO can change in the presence of a solvent, which may alter the kinetic stability of the compound. nih.gov

Furthermore, specific intermolecular interactions, such as hydrogen bonding, are critically dependent on the solvent. In protic solvents, the amine group of this compound can act as both a hydrogen bond donor and acceptor. In contrast, aprotic solvents can only act as hydrogen bond acceptors. Computational studies on related N-(1,3-benzothiazol-2-yl)hydrazides have utilized methods like Hirshfeld surface analysis and PIXEL calculations to quantify the contributions of different intermolecular forces, including hydrogen bonds and π-π stacking, which are modulated by the surrounding medium. mdpi.com The nature of the solvent can either stabilize or disrupt these interactions, thereby influencing the supramolecular assembly and conformational preferences of the molecule in solution. mdpi.commdpi.com

| Property | Influence of Solvent Polarity | Theoretical Basis |

| Dipole Moment | Tends to increase with higher solvent polarity. | Stabilization of charge separation in the molecule by the solvent's dielectric field. |

| Reactivity | Can be altered due to changes in HOMO-LUMO energy gap and stabilization of transition states. | Solvation models (e.g., PCM) in DFT calculations show shifts in orbital energies. |

| Intermolecular Interactions | Hydrogen bonding and other non-covalent interactions are modulated. | Explicit and implicit solvent models can predict the strength and geometry of interactions like N–H···N or N–H···O hydrogen bonds. |

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT) are widely used to calculate NMR chemical shifts and UV-Vis absorption spectra. researchgate.net

NMR Chemical Shifts: The theoretical prediction of 1H and 13C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, often with the B3LYP functional. scielo.org.za These calculations provide valuable information for structural elucidation by correlating the computed electronic environment of each nucleus with its expected resonance frequency. uq.edu.au

Calculations are typically performed on a geometry-optimized structure of the molecule. The results for this compound would be expected to show distinct signals for the aromatic protons of the benzothiazole and benzyl groups, as well as characteristic shifts for the methyl (–CH3) and methylene (B1212753) (–CH2–) groups. For instance, the methyl protons on the benzothiazole ring are predicted to appear at a different chemical shift than the methylene protons of the benzyl group due to their distinct electronic environments. Comparing these theoretical values with experimental data from similar compounds helps validate the computational model and aids in the precise assignment of experimental spectra. uq.edu.au

| Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Benzothiazole-CH3 | ~2.4 | ~21.0 |

| Ar-CH2N | ~4.5 | ~47.5 |

| NH | ~8.3 | - |

| Aromatic C-H | 7.0 - 7.5 | 118 - 130 |

| Aromatic Quaternary C | - | 130 - 166 |

Note: The predicted values are estimates based on calculations for structurally similar compounds.

UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. scielo.org.za This approach predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za

For this compound, TD-DFT calculations would likely predict electronic transitions primarily of the π → π* type, originating from the conjugated benzothiazole and benzyl ring systems. scielo.org.za The calculations can identify which molecular orbitals are involved in the principal electronic transitions. For example, the HOMO → LUMO transition often corresponds to the lowest energy absorption band observed in the UV-Vis spectrum. nih.govscielo.org.za The solvent environment is also crucial in these calculations, as solvatochromic effects (shifts in λmax due to the solvent) can be significant and are often modeled using methods like the Polarizable Continuum Model (PCM). scirp.org

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | ~340 - 410 | > 0.1 | HOMO → LUMO |

| S0 → S2 | ~300 - 350 | > 0.2 | HOMO-1 → LUMO / HOMO → LUMO+1 |

Note: Predicted values are illustrative, based on TD-DFT calculations for related aromatic heterocyclic systems. scielo.org.za

Structure Activity Relationship Sar Studies of N Benzyl 4 Methyl 1,3 Benzothiazol 2 Amine and Its Structural Analogs

Impact of Substituent Patterns on the Benzothiazole (B30560) Ring System

The benzothiazole core is a critical pharmacophore, and its substitution pattern significantly modulates the biological activity of the N-benzyl-4-methyl-1,3-benzothiazol-2-amine series. The nature, position, and size of the substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

The electronic nature of substituents on the benzothiazole ring plays a pivotal role in determining the biological potency of these compounds. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to modulate activity, often in a position-dependent manner.

For instance, in a series of 2-aminobenzothiazole (B30445) derivatives, the introduction of an ethoxy group (an EDG) at the 6-position of the benzothiazole ring resulted in higher cytotoxic activity compared to compounds with a methyl group (a weaker EDG) or no substitution (H). Conversely, the presence of a strong EWG like a nitro group (NO2) at the same position led to a decrease in activity. nih.gov This suggests that for this particular scaffold, electron-donating properties at the 6-position are favorable for cytotoxicity. The rank order of cytotoxicity for substitution on the benzothiazole scaffold was found to be OEt > H > Me > NO2. nih.gov

In another study focusing on anticancer and anti-inflammatory agents, a chlorine atom (an EWG) at the 6-position of the benzothiazole ring was found to significantly enhance bioactivity compared to a fluorine substitution at the 5-position. nih.gov This highlights the importance of both the nature and the position of the halogen substituent.

The following table summarizes the effects of various substituents on the benzothiazole ring on anticancer activity:

| Substituent at Position 6 | Electronic Effect | Observed Impact on Anticancer Activity | Reference Compound |

|---|---|---|---|

| -OCH2CH3 (Ethoxy) | Electron-Donating | Increased Activity | 2-aminobenzothiazole derivative |

| -CH3 (Methyl) | Electron-Donating (weak) | Slightly Decreased Activity (compared to H) | 2-aminobenzothiazole derivative |

| -H (Unsubstituted) | Neutral | Baseline Activity | 2-aminobenzothiazole derivative |

| -NO2 (Nitro) | Electron-Withdrawing | Decreased Activity | 2-aminobenzothiazole derivative |

| -Cl (Chloro) | Electron-Withdrawing | Increased Activity | N-benzyl-benzothiazol-2-amine derivative |

Beyond electronic effects, the size and lipophilicity of substituents on the benzothiazole ring can influence biological activity by affecting how the molecule fits into its target's binding site and its ability to cross cell membranes.

For example, the introduction of a methyl group on the benzothiazole scaffold has been shown to result in reduced activity in certain contexts, potentially due to unfavorable steric interactions within the binding pocket of the target protein. nih.gov This suggests that the space within the active site accommodating the benzothiazole ring is sterically constrained.

The lipophilicity of the molecule, which is its ability to dissolve in fats and lipids, is another crucial factor. Halogen substituents, such as chlorine, not only have an electronic effect but also increase the lipophilicity of the compound. This can enhance its ability to penetrate cell membranes and reach its intracellular target, contributing to the observed increase in bioactivity. nih.gov

Influence of Modifications to the N-Benzyl Moiety

The N-benzyl group is another key component of the this compound structure that is amenable to modification to optimize biological activity. Changes to the substitution pattern on the phenyl ring of the benzyl (B1604629) group can have a profound impact on the compound's potency and selectivity.

In the development of anticancer and anti-inflammatory agents, it was observed that the presence of a nitro group at the 4-position of the N-benzyl ring was particularly effective. The compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine demonstrated significant inhibition of cancer cell proliferation. nih.gov This indicates that a strong electron-withdrawing group on the N-benzyl moiety is beneficial for this specific biological activity.

Conversely, replacing the nitro group with other substituents or having an unsubstituted N-benzyl ring can lead to variations in activity. For example, the unsubstituted N-benzyl analog, N-benzyl-6-chlorobenzo[d]thiazol-2-amine, was also synthesized and evaluated, allowing for a direct comparison of the effect of the 4-nitro substituent. nih.gov

The table below illustrates the influence of N-benzyl moiety modifications on the anticancer activity of 6-chlorobenzothiazol-2-amine derivatives:

| Substituent on N-Benzyl Ring (at position 4) | Electronic Effect | Resulting Compound | Observed Impact on Anticancer Activity |

|---|---|---|---|

| -NO2 (Nitro) | Electron-Withdrawing | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Significant Activity |

| -H (Unsubstituted) | Neutral | N-benzyl-6-chlorobenzo[d]thiazol-2-amine | Active, but potency varies compared to substituted analogs |

Identification of Key Pharmacophoric Features for Biological Potency and Selectivity

Based on extensive SAR studies, a general pharmacophore model for biologically active N-benzyl-1,3-benzothiazol-2-amine analogs can be proposed. This model highlights the key structural features that are essential for potent and selective activity.

The essential components of the pharmacophore include:

The Benzothiazole Scaffold : This bicyclic ring system is a crucial element for activity. Its planar structure and the presence of nitrogen and sulfur atoms are important for interactions with the biological target. nih.gov

The 2-Amino Linker : The amino group at the 2-position of the benzothiazole ring serves as a critical linker to the benzyl moiety. The hydrogen on this amine is often involved in hydrogen bonding interactions within the active site of the target enzyme or receptor.

For anticancer activity, specific features that appear to be important include:

An electron-donating group at the 6-position of the benzothiazole ring. nih.gov

An electron-withdrawing group, such as a nitro group, at the 4-position of the N-benzyl ring. nih.gov

A halogen, like chlorine, at the 6-position of the benzothiazole ring, which can enhance activity through both electronic and lipophilic effects. nih.gov

These pharmacophoric features provide a valuable framework for the design and synthesis of new, more potent, and selective this compound analogs for various therapeutic applications.

Mechanistic Investigations into the Biological Activities of Benzothiazole Derivatives

Enzyme Inhibition Pathways

Benzothiazole (B30560) derivatives have been identified as inhibitors of several key enzyme families implicated in various diseases. Their inhibitory mechanisms often involve direct interaction with the enzyme's active site, disrupting its catalytic function.

Tyrosine Kinase Inhibition

Protein tyrosine kinases are critical enzymes that regulate cellular processes like proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them a key target for anticancer drugs. manipal.edu Substituted benzothiazoles have been developed as potent tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

The primary mechanism of action for these compounds is competitive binding at the ATP-binding site within the EGFR kinase domain. manipal.eduresearchgate.net By mimicking the purine (B94841) structure of ATP, the benzothiazole scaffold can occupy this pocket, preventing the phosphorylation of tyrosine residues on target proteins and thereby blocking downstream signaling pathways that promote tumor growth. manipal.edu Molecular docking and simulation studies have shown that benzothiazole derivatives can form stable interactions within the EGFR receptor cavity. nih.gov Certain benzothiazole-1,2,3-triazole hybrids have shown potent EGFR inhibition, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to the approved inhibitor Erlotinib. rsc.org

| Compound Type | Target Enzyme | Reported IC50 Value | Reference |

|---|---|---|---|

| Benzothiazole-1,2,3-triazole hybrid (8a) | EGFR Kinase | 0.69 µM | rsc.org |

| Benzothiazole-1,2,3-triazole hybrid (8b) | EGFR Kinase | 1.16 µM | rsc.org |

| Erlotinib (Reference Drug) | EGFR Kinase | 1.3 µM | rsc.org |

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. esisresearch.org Human topoisomerase IIα is a validated target for anticancer therapy, and various benzothiazole derivatives have been identified as potent inhibitors of this enzyme. researchgate.netbilkent.edu.tr

Mechanistic studies reveal that these compounds act as catalytic inhibitors rather than topoisomerase poisons. esisresearch.org Unlike poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and induce DNA strand breaks, benzothiazole inhibitors block the enzyme's function before this stage. esisresearch.org The mechanism involves the inhibitor binding directly to the topoisomerase IIα enzyme, potentially at or near the DNA-binding site, which in turn prevents the enzyme from binding to and processing DNA. researchgate.netnih.gov Certain derivatives, such as 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (B104242) (BM3), have demonstrated exceptionally potent inhibition with IC50 values in the nanomolar range and have been shown to also possess DNA minor groove binding properties. esisresearch.orgresearchgate.netnih.gov

| Compound Name/Type | Target Enzyme | Reported IC50 Value | Reference |

|---|---|---|---|

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazole-3-ium 4-methylbenzene sulfonate (BM3) | Human Topoisomerase IIα | 39.40 nM | researchgate.net |

| 2-(4-bromobenzyl)-benzothiazole derivative (M9) | Human Topoisomerase IIα | 8.10 µM | researchgate.net |

| 2-(4-methylbenzyl)-benzothiazole derivative (M6) | Human Topoisomerase IIα | 72.93 µM | researchgate.net |

| 2-(4-chlorobenzyl)-benzothiazole derivative (M7) | Human Topoisomerase IIα | 107.10 µM | researchgate.net |

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, responsible for producing prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent inflammatory mediators. researchgate.net Inhibiting both enzymes is a therapeutic strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. researchgate.netnih.gov Thiazole (B1198619) and benzothiazole derivatives have been investigated as dual inhibitors of COX-2 and 5-LOX. nih.govnih.gov Research has led to the identification of thiazole-based compounds with potent dual inhibitory activity, significantly reducing the expression of both COX-2 and 5-LOX genes and the subsequent production of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). nih.gov

| Compound Type | COX-2 IC50 | 5-LOX IC50 | Reference |

|---|---|---|---|

| Thiazole Derivative (6l) | 0.09 µM | 0.38 µM | nih.gov |

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Studies on 2-amino-5-benzylthiazole derivatives have elucidated their pro-apoptotic mechanisms in human leukemia cells. ukrbiochemjournal.org

These compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This is characterized by a decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bim. ukrbiochemjournal.org This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization, releasing pro-apoptotic factors. Subsequently, downstream effector caspases, such as caspase-3, are activated. ukrbiochemjournal.org Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase 1 (PARP1), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation. ukrbiochemjournal.org Notably, this DNA damage occurs as a consequence of the apoptotic cascade and not through direct DNA binding or intercalation by the compounds. ukrbiochemjournal.org Some derivatives have also been shown to induce G2/M cell cycle arrest, which can be a precursor to apoptosis. nih.gov

Receptor Binding and Modulation

Beyond interacting with enzyme active sites, benzothiazole derivatives have been designed to bind to and modulate the function of specific cellular receptors. A notable example is their development as selective agonists for the cannabinoid receptor 2 (CB2). nih.govresearchgate.net The CB2 receptor is primarily expressed in immune cells and is a therapeutic target for inflammatory conditions due to its role in modulating immune responses without the psychoactive effects associated with the CB1 receptor. nih.gov

Rational drug design has produced N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives that exhibit high binding affinity and selectivity for the CB2 receptor, with some compounds showing Ki values in the picomolar to low nanomolar range. nih.govresearchgate.net These compounds act as agonists, activating the receptor and initiating downstream signaling cascades that can lead to anti-inflammatory effects. nih.gov

| Compound Type | CB2 Binding Affinity (Ki) | CB2 Functional Activity (EC50) | Selectivity Index (Ki CB1/Ki CB2) | Reference |

|---|---|---|---|---|

| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)benzamide (6a) | 0.89 nM | 2.5 nM | >1123 | nih.gov |

| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide (6d) | 0.24 nM | 0.6 nM | >429 | nih.gov |

Antimicrobial Action Mechanisms

The benzothiazole scaffold is present in numerous compounds with significant antimicrobial activity. Their mechanism of action often involves the inhibition of essential microbial enzymes that are absent or structurally different in humans, providing a basis for selective toxicity. nih.gov

One major pathway involves the disruption of bacterial cell wall synthesis through the inhibition of enzymes like uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.gov Another key mechanism is the inhibition of bacterial DNA replication and repair machinery. Benzothiazole-based compounds have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for maintaining DNA topology during replication. acs.orgnih.gov

Furthermore, benzothiazole derivatives interfere with microbial metabolic pathways. This includes the inhibition of dihydrofolate reductase and dihydropteroate (B1496061) synthase, which are critical for the synthesis of folic acid, a necessary precursor for nucleotide synthesis. nih.gov Benzimidazoles, which are structurally related to benzothiazoles, can act as purine antagonists, blocking the biosynthesis of nucleic acids and proteins in the bacterial cell wall. nih.gov This suggests a similar mechanism may be at play for some benzothiazole derivatives.

| Bacterial Enzyme Target | Function | Reference |

|---|---|---|

| DNA Gyrase / Topoisomerase IV | DNA replication and repair | acs.orgnih.gov |

| MurB (UDP-N-acetylenolpyruvylglucosamine reductase) | Cell wall biosynthesis | nih.gov |

| Dihydrofolate Reductase | Folic acid synthesis | nih.gov |

| Dihydropteroate Synthase | Folic acid synthesis | nih.gov |

| Dialkylglycine Decarboxylase | Amino acid metabolism | nih.gov |

Future Directions and Research Gaps for N Benzyl 4 Methyl 1,3 Benzothiazol 2 Amine

Exploration of Novel Synthetic Pathways

The synthesis of benzothiazole (B30560) derivatives has traditionally involved multi-step processes. However, modern synthetic chemistry is moving towards more efficient, cost-effective, and environmentally friendly methods. Future research into the synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine will likely focus on adopting these advanced strategies.

Key areas for exploration include:

One-Pot, Multi-Component Reactions: These reactions involve combining three or more reactants in a single step to form the final product, which improves efficiency and reduces waste. The development of one-pot syntheses for benzothiazole derivatives is a significant area of contemporary research. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve product yields compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of various benzothiazole analogues. rsc.org

Green Chemistry Approaches: Future synthetic routes will likely prioritize the use of non-toxic solvents, reusable catalysts, and atom-economy principles to minimize environmental impact. nih.gov For instance, using iodine as a catalyst for the synthesis of benzothiazole derivatives at room temperature represents a greener alternative. researchgate.net

Novel Catalytic Systems: Research into new catalysts, such as ionic liquids or novel coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyluronium (HATU), could lead to higher yields and novel structural formations under milder conditions. nih.gov

A comparative table of synthetic strategies for related benzothiazole compounds is presented below, highlighting potential avenues for this compound.

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

| Knoevenagel Condensation | Condensation reaction between an aldehyde and a compound with an active methylene (B1212753) group. | Versatile for creating specific derivatives. | rsc.org |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reduced reaction times, often higher yields. | rsc.org |

| HATU Coupling | Employs HATU as a coupling reagent for amide bond formation. | High yields, can facilitate unique rearrangements. | nih.gov |

| Oxidative Cyclization | Involves the formation of the thiazole (B1198619) ring through an oxidation process. | Can be achieved under mild conditions using agents like ionic liquids. | researchgate.net |

Development of Advanced Computational Models for Activity Prediction

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry for predicting the biological activity of novel compounds and optimizing lead structures. mdpi.com For this compound, the development of advanced computational models represents a significant opportunity to accelerate its investigation as a potential therapeutic agent.

Future research in this area should include:

Molecular Docking Studies: These simulations predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. For related benzothiazole compounds, docking has been used to understand interactions with targets like acetylcholinesterase and to validate experimental findings. nih.govresearchgate.net Such studies can help identify the most likely biological targets for this compound.

Density Functional Theory (DFT) Calculations: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It can predict molecular geometry, energy levels (such as HOMO and LUMO), and reactivity, providing insights into the compound's stability and reaction mechanisms. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, offering a more detailed view of its stability and interaction patterns than static docking models. nih.gov

The table below summarizes computational approaches used for analogous compounds.

| Computational Method | Application | Insights Gained | Reference |

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Identification of key amino acid interactions; prediction of inhibitory potential. | nih.govresearchgate.net |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assesses the stability of the ligand-receptor complex. | nih.gov |

| DFT Calculations | Investigates electronic structure and molecular geometry. | Characterization of synthesized structures; prediction of reactivity. | nih.gov |

| ADMET Profiling | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Evaluation of drug-likeness and potential pharmacokinetic properties. | mdpi.com |

Deeper Mechanistic Elucidation of Biological Interactions

While the broader class of benzothiazoles is known for diverse biological activities, including anticancer and antimicrobial properties, the specific mechanism of action for this compound is not well-defined. nih.govijper.org A critical area for future research is the detailed elucidation of its molecular interactions with biological systems.

Key research gaps to be addressed include:

Identification of Specific Molecular Targets: While general activities are known for the class, identifying the specific enzymes, receptors, or signaling pathways that this compound interacts with is paramount. For example, studies on similar structures have identified acetylcholinesterase as a potential target. nih.gov

DNA Interaction Studies: Some benzimidazole (B57391) derivatives, which are structurally related to benzothiazoles, are known to interact with DNA, suggesting that this could be a possible mechanism of action. nih.gov Research into 3-benzylbenzo[d]thiazol-2(3H)-iminium salts has also pointed towards DNA as a target. researchgate.net Investigating whether this compound can bind to DNA grooves or act as an intercalating or alkylating agent is a promising research avenue.

Enzyme Inhibition Kinetics: If the compound is found to inhibit a specific enzyme, detailed kinetic studies are needed to determine the nature of this inhibition (e.g., competitive, non-competitive, or mixed). Such studies provide crucial information about how the compound affects the enzyme's function. researchgate.net

The following table outlines potential biological interactions based on studies of related compounds.

| Potential Interaction | Mechanism | Implication | Reference |

| Enzyme Inhibition | Binding to the active or allosteric site of an enzyme, blocking its function. | Potential therapeutic effect (e.g., as an acetylcholinesterase inhibitor for Alzheimer's disease). | nih.gov |

| DNA Binding | Intercalating between DNA base pairs or binding to the minor/major groove. | Potential anticancer or antimicrobial activity by disrupting DNA replication and transcription. | nih.gov |

| DNA Benzylating Agent | Covalently attaching a benzyl (B1604629) group to DNA. | Cytotoxic effects that could be harnessed for anticancer therapy. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-4-methyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-aminothiophenol derivatives with substituted benzyl halides. For example, microwave-assisted synthesis (30–60 min, 80–120°C) improves yields (up to 67%) compared to conventional reflux methods (6–8 hours) by minimizing side reactions . Key parameters include solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios (1:1.2 for amine to halide), and catalyst use (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons at δ 7.2–7.6 ppm (benzothiazole ring), δ 4.5 ppm (N-benzyl CH₂), and δ 2.3 ppm (methyl group). A singlet for the NH proton (δ 8.4–8.5 ppm) confirms amine functionality .

- ¹³C NMR : Peaks at δ 166–168 ppm (C2 of benzothiazole), δ 55–60 ppm (CH₂), and δ 20–25 ppm (methyl carbon) .

- IR : Stretching bands at ~3400 cm⁻¹ (N-H), 1600–1500 cm⁻¹ (C=N/C=C aromatic), and 690 cm⁻¹ (C-S) validate the core structure .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Start with cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HCT-116, HT29) at 10–100 μM concentrations. Compare with positive controls (e.g., 5-fluorouracil). For antimicrobial activity, use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Ensure solvent controls (DMSO <1%) to avoid false positives.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the benzyl group) affect the compound’s bioactivity?

- Methodological Answer : Use a structure-activity relationship (SAR) approach:

- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzyl ring.

- Test in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values.

- Computational docking (AutoDock Vina) can predict binding affinities to targets like EGFR or tubulin .

- Example: A para-methoxy substituent may enhance solubility but reduce membrane permeability, altering cytotoxicity .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides definitive bond lengths/angles. For example:

- Compare benzothiazole ring planarity across derivatives.

- Analyze intermolecular interactions (e.g., hydrogen bonds between NH and solvent) that influence packing .

- Resolve conflicts in NMR assignments (e.g., overlapping aromatic signals) by correlating crystallographic data with spectroscopic results .

Q. What advanced techniques characterize the compound’s interactions with biomacromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to proteins (e.g., BSA for plasma protein binding studies).

- Fluorescence Quenching : Monitor changes in tryptophan emission (λex 280 nm) upon compound addition to assess binding to enzymes .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (100 ns trajectories) to analyze stability and interaction hotspots (e.g., π-π stacking with tyrosine residues) .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Methodological Answer : Discrepancies arise from:

- Reagent purity (e.g., KSCN vs. NH₄SCN in cyclization steps) .

- Temperature control : Microwave synthesis offers better uniformity than oil baths .

- Workup protocols : Acidic quenching (pH 5–6) prevents decomposition of labile intermediates. Standardize protocols using Jupyter notebooks for step-by-step reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.